molecular formula C8H3BrF4O3 B2455646 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid CAS No. 2090478-43-4

6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid

Cat. No.: B2455646
CAS No.: 2090478-43-4
M. Wt: 303.007
InChI Key: ZKBHDESMKSIEGU-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H3BrF4O3 and a molecular weight of 303.01 g/mol It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions produce biaryl compounds .

Scientific Research Applications

6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethoxy groups can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 6-Bromo-3-fluoro-2-(trifluoromethyl)benzoic acid, methyl ester

Comparison: Compared to similar compounds, 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O3/c9-3-1-2-4(10)6(5(3)7(14)15)16-8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBHDESMKSIEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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